Netarsudil

Catalog No.
S537027
CAS No.
1254032-66-0
M.F
C28H27N3O3
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Netarsudil

CAS Number

1254032-66-0

Product Name

Netarsudil

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Solubility

Soluble in DMSO

Synonyms

AR-13324; AR13324; AR 13324; Netarsudil free base

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Description

The exact mass of the compound Netarsudil is 453.2052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Netarsudil belongs to a new class of drugs called Rho-associated protein kinase (ROCK) inhibitors. These drugs target a cellular signaling pathway that regulates various functions within the eye, including fluid drainage. Specifically, Netarsudil inhibits ROCK, leading to relaxation of the trabecular meshwork, a network of channels responsible for draining aqueous humor, the fluid within the eye []. This relaxation improves outflow facility and reduces IOP.

Netarsudil is a novel pharmacological agent primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. It is marketed under the brand name Rhopressa and was approved by the United States Food and Drug Administration in December 2017. The compound's chemical structure is defined by the formula C28H27N3O3C_{28}H_{27}N_{3}O_{3} and it exists as a dimesylate salt, which is a white to light yellow crystalline powder that is freely soluble in water .

Netarsudil functions as a Rho kinase inhibitor, which plays a critical role in regulating cellular processes such as contraction and stiffness in the trabecular meshwork, a key structure involved in aqueous humor drainage from the eye. By inhibiting Rho kinase, netarsudil enhances aqueous outflow, thereby reducing IOP .

Netarsudil works by inhibiting an enzyme called Rho kinase. Rho kinase plays a role in regulating the outflow of aqueous humor, the fluid within the eye. By inhibiting this enzyme, Netarsudil increases the outflow of fluid, thereby lowering intraocular pressure and protecting against glaucoma progression [, ].

The primary chemical reaction involving netarsudil occurs when it is administered topically to the eye. Upon instillation, netarsudil is metabolized by corneal esterases to its active metabolite, AR-13503 (netarsudil-M1). This metabolite exhibits significantly higher potency against Rho-associated kinases compared to netarsudil itself. The metabolism of netarsudil can be summarized as follows:

  • Topical Administration: Netarsudil is applied as an ophthalmic solution.
  • Metabolic Conversion: Esterases in the cornea hydrolyze netarsudil to AR-13503.
  • Biological Activity: AR-13503 then acts on Rho-associated kinases, leading to increased trabecular outflow and reduced IOP .

Netarsudil exhibits multiple mechanisms of action that contribute to its effectiveness in lowering IOP:

  • Rho Kinase Inhibition: By inhibiting Rho-associated kinases, netarsudil reduces actomyosin contraction within the trabecular meshwork, enhancing aqueous humor outflow.
  • Norepinephrine Transporter Inhibition: This action increases adrenergic transmission, leading to decreased aqueous humor production.
  • Episcleral Venous Pressure Reduction: Netarsudil also lowers pressure in the episcleral veins, further facilitating aqueous outflow .

The combined effects of these mechanisms make netarsudil a unique therapeutic option for managing elevated IOP.

The synthesis of netarsudil involves several steps that typically include:

  • Formation of Isoquinoline Derivatives: Starting materials are reacted to form isoquinoline structures.
  • Amine Coupling: The isoquinoline derivative is coupled with an appropriate amine group to form the core structure of netarsudil.
  • Esterification: The final step involves esterification with 2,4-dimethylbenzoate to enhance bioavailability and stability.

Specific synthetic routes may vary based on desired purity and yield but generally follow these principles .

Netarsudil is primarily indicated for:

  • Treatment of Open-Angle Glaucoma: It effectively lowers IOP through enhanced aqueous humor drainage.
  • Management of Ocular Hypertension: It serves as an alternative for patients who may not respond well to traditional therapies like beta-blockers or prostaglandin analogs .

Additionally, ongoing research is exploring its potential use in other ocular conditions related to elevated IOP.

Several compounds share similar mechanisms or therapeutic indications with netarsudil. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LatanoprostProstaglandin analogIncreases uveoscleral outflow
TimololBeta-blockerReduces aqueous humor production
BrimonidineAlpha agonistDecreases aqueous humor production
BimatoprostProstaglandin analogIncreases both uveoscleral and trabecular outflow
TravoprostProstaglandin analogSimilar efficacy profile to latanoprost

Netarsudil's unique combination of Rho kinase inhibition and norepinephrine transporter inhibition distinguishes it from these other compounds, making it particularly effective at directly targeting the trabecular meshwork pathway for IOP reduction .

IUPAC Nomenclature and Identification

Netarsudil possesses the systematic International Union of Pure and Applied Chemistry name: 4-[(2S)-3-amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate [1] [2]. Alternative nomenclature systems provide additional identification pathways, with the compound also designated as [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [1]. The Chemical Abstracts Service has assigned the registry number 1254032-66-0 to the free base form of netarsudil [1] [3]. The United States Adopted Names designation for this compound is netarsudil, while the compound maintains the Unique Ingredient Identifier W6I5QDT7QI in regulatory databases [1] [3].

The structural elucidation of netarsudil has been accomplished through comprehensive analytical techniques including elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction [4]. Single-crystal X-ray diffractometric analysis has been performed to confirm the absolute stereochemistry of the compound [4].

Molecular Formula and Weight Analysis

The molecular formula of netarsudil free base is established as C₂₈H₂₇N₃O₃, corresponding to a molecular weight of 453.54 grams per mole [1] [5]. The monoisotopic mass has been precisely determined as 453.205242 atomic mass units [2]. Elemental composition analysis reveals the compound contains 28 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in its molecular structure [1] [2].

The molecular architecture incorporates an isoquinoline moiety linked through an amide bond to an amino acid derivative, which is further esterified with a dimethylbenzoic acid component [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activity profile.

Table 1: Basic Molecular Information

PropertyValue
IUPAC Name4-[(2S)-3-Amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate
Chemical Formula (Free Base)C₂₈H₂₇N₃O₃
Molecular Weight (Free Base)453.54 g/mol
Monoisotopic Mass453.205242
CAS Number (Free Base)1254032-66-0
UNIIW6I5QDT7QI

Stereochemistry and Chiral Properties

Netarsudil exhibits defined stereochemical characteristics with a single stereocenter that confers chirality to the molecule [2] [4]. The compound is produced selectively as a single enantiomer of the (S)-configuration, with the synthesis specifically designed to yield the S-enantiomer [4]. Single-crystal X-ray analysis of the penultimate intermediate has established the absolute stereochemistry of the final product [4].

The stereochemical configuration is critical to the compound's biological activity, as the S-enantiomer represents the active form [2] [3]. The chiral center is located at the carbon atom bearing the aminomethyl substituent, which influences the overall three-dimensional structure and subsequent molecular interactions [2].

Physical Characteristics

Solubility Profile

The solubility characteristics of netarsudil vary significantly depending on the salt form and solvent system employed [5] [6]. The free base form of netarsudil appears as an off-white solid with limited aqueous solubility [7]. In contrast, the dimesylate salt form demonstrates markedly enhanced solubility properties [5].

Netarsudil dimesylate exhibits free solubility in water, making it suitable for aqueous pharmaceutical formulations [5]. The compound shows good solubility in methanol, while demonstrating only sparing solubility in dimethyl formamide [5]. Notably, netarsudil dimesylate is practically insoluble in both dichloromethane and heptane, indicating its hydrophilic character in the salt form [5].

The partition coefficient (LogP) for netarsudil has been determined to be 4.44, indicating significant lipophilicity of the free base form [4]. This high lipophilicity contributes to the compound's ability to penetrate biological membranes effectively.

Stability Parameters

Netarsudil dimesylate demonstrates moderately hygroscopic properties, requiring appropriate storage conditions to maintain stability [4]. The compound has been subjected to comprehensive forced degradation studies under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic environments [4] [8].

Forced degradation analysis reveals that netarsudil exhibits varying degrees of degradation under different stressed conditions [4]. The active substance has been demonstrated to be non-photosensitive, providing favorable stability characteristics for pharmaceutical formulations [4]. Photostability studies conducted according to International Conference on Harmonisation guidelines confirm that netarsudil dimesylate maintains acceptable stability when stored in amber glass containers [4].

The compound demonstrates acceptable stability when stored at controlled temperatures of 2-8 degrees Celsius under nitrogen atmosphere, with a proposed re-test period of 12 months for future batches [4]. Stress studies indicate that the compound maintains stability for excursion periods of up to 3 months at 25 degrees Celsius with 60% relative humidity [4].

Spectroscopic Properties

Netarsudil exhibits characteristic spectroscopic properties that enable its identification and quantification through multiple analytical techniques [8] [9] [10]. Ultraviolet-visible spectrophotometry reveals maximum absorption wavelengths that are suitable for analytical applications.

High-performance liquid chromatography methods typically employ detection wavelengths of 257 nanometers for optimal sensitivity [8]. Alternative detection wavelengths of 228 nanometers and 242 nanometers have also been successfully utilized for analytical determinations [9] [10]. The isobestic point at 242 nanometers provides particularly advantageous detection conditions for simultaneous analysis with related compounds [10].

Infrared spectroscopy analysis using the potassium bromide disk method provides characteristic absorption patterns for structural confirmation [11]. Mass spectrometry in electrospray ionization mode yields readily identifiable molecular ion peaks for both the free base and salt forms [11] [12].

Nuclear magnetic resonance spectroscopy data are available for comprehensive structural elucidation, including both proton and carbon-13 spectra [11] [13]. These spectroscopic techniques collectively provide robust analytical methods for compound identification and purity assessment.

Table 2: Spectroscopic Properties

PropertyValue
UV Absorption Wavelength (Primary)257 nm
UV Absorption Wavelength (Alternative)228 nm
UV Absorption Wavelength (Isobestic Point)242 nm
IR SpectroscopyAvailable via KBr disk method
MS Molecular Ion PeakAvailable (ESI-MS mode)
NMR Spectroscopy¹H NMR, ¹³C NMR data available

Salt Forms and Derivatives

Netarsudil Mesylate/Dimesylate

Netarsudil dimesylate represents the most extensively characterized salt form of the compound, with the chemical formula C₃₀H₃₅N₃O₉S₂ and molecular weight of 645.74 grams per mole [14] [5]. This salt form incorporates two equivalents of methanesulfonic acid per molecule of netarsudil, establishing a 1:2 stoichiometric ratio [14] [4].

The dimesylate salt appears as a light yellow to white crystalline powder with moderately hygroscopic characteristics [4] [5]. This salt form has been specifically selected for pharmaceutical development due to its enhanced aqueous solubility and favorable stability profile [5]. The Chemical Abstracts Service registry number for netarsudil dimesylate is 1422144-42-0 [14].

Netarsudil dimesylate exhibits polymorphism, with multiple crystalline forms identified and characterized through X-ray powder diffraction analysis [15] [16]. These polymorphic forms demonstrate distinct diffraction patterns that serve as fingerprints for form identification and quality control purposes.

Netarsudil Dihydrochloride

Netarsudil dihydrochloride constitutes an alternative salt form with the molecular formula C₂₈H₂₉Cl₂N₃O₃ and molecular weight of 526.4 grams per mole [17]. The Chemical Abstracts Service has assigned registry number 1253952-02-1 to this salt form [3] [17].

This dihydrochloride salt incorporates two equivalents of hydrochloric acid per molecule of netarsudil base [17]. While less extensively characterized than the dimesylate form, the dihydrochloride salt provides an alternative option for formulation development and research applications [17].

The dihydrochloride form demonstrates different physicochemical properties compared to both the free base and dimesylate salt, potentially offering advantages in specific formulation scenarios [17]. However, comprehensive solubility and stability data for this salt form remain limited in the available literature.

Comparative Physicochemical Properties of Salt Forms

The various salt forms of netarsudil exhibit significantly different physicochemical characteristics that influence their suitability for different applications [5] [17]. The dimesylate salt demonstrates superior aqueous solubility compared to the free base, facilitating the development of aqueous pharmaceutical formulations [5].

Salt formation fundamentally alters the crystalline structure and intermolecular interactions, resulting in modified physical properties including solubility, stability, and hygroscopicity [4] [5]. The dimesylate form's free solubility in water represents a substantial improvement over the limited aqueous solubility of the free base [5].

Stability considerations also differ among salt forms, with the dimesylate demonstrating favorable thermal and photochemical stability characteristics [4]. The choice of salt form significantly impacts formulation design, manufacturing processes, and ultimate product performance.

Table 3: Salt Forms Comparison

Salt FormChemical FormulaMolecular Weight (g/mol)CAS NumberWater SolubilityCommercial Use
Free BaseC₂₈H₂₇N₃O₃453.541254032-66-0LimitedResearch grade
DimesylateC₃₀H₃₅N₃O₉S₂645.741422144-42-0Freely solubleFDA approved formulation
DihydrochlorideC₂₈H₂₉Cl₂N₃O₃526.41253952-02-1Limited dataResearch/development

Table 4: Crystalline Forms of Netarsudil Dimesylate

FormCharacteristic XRPD Peaks (2θ ± 0.2°)Stoichiometry
N15.8, 11.9, 17.8, 19.9, 23.81:2 (netarsudil:methanesulfonic acid)
N211.3, 17.01:2 (netarsudil:methanesulfonic acid)
N511.8, 13.2, 17.8, 18.9, 20.21:2 (netarsudil:methanesulfonic acid)
N612.8, 14.3, 16.9, 18.6, 20.4Data available
N75.8, 11.5, 17.2, 19.0, 21.5Data available

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

453.20524173 g/mol

Monoisotopic Mass

453.20524173 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6I5QDT7QI

Drug Indication

Netarsudil is indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.
FDA Label
Reduction of elevated intraocular pressure (IOP) in adult patients with primary open-angle glaucoma or ocular hypertension.
Treatment of glaucoma

Mechanism of Action

The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well.

Absorption Distribution and Excretion

The systemic exposure of netarsudil and its active metabolite, AR-13503, after topical ocular administration of netarsudil opthalmic solution 0.02% once daily (one drop bilaterally in the morning) for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of netarsudil (lower limit of quantitation [LLOQ] 0.100 ng/mL) post dose on Day 1 and Day 8. Only one plasma concentration at 0.11 ng/mL for the active metabolite was observed for one subject on Day 8 at 8 hours post dose.
Clinical studies assessing the *in vitro* metabolism of netarsudil using corneal tissue from humans, human plasma, and human liver microsomes and microsomal S9 fractions demonstrated that netarsudil metabolism occurs through esterase activity. Subsequent metabolism of netarsudil's esterase metabolite, AR-13503, was not detectable. In fact, esterase metabolism in human plasma was not detected during a 3 hour incubation.
As netarsudil and its active metabolite demonstrate a high degree of protein binding, it is expected to exhibit a low volume of distribution.
The clearance of netarsudil is strongly influenced by its low plasma concetrations following topical administration and absorption and high protein binding in human plasma inn.

Metabolism Metabolites

After topical ocular dosing, netarsudil is metabolized by esterases in the eye to its active metabolite, netarsudil-M1 (or AR-13503).

Wikipedia

Netarsudil
Sethoxydim

Biological Half Life

The half-life of netarsudil incubated *in vitro
with human corneal tissue is 175 minutes.

Use Classification

Human drugs -> Ophthalmologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-04-14
1: Ploysangam P, Patel SP. A Case Report Illustrating the Postoperative Course of Descemetorhexis without Endothelial Keratoplasty with Topical Netarsudil Therapy. Case Rep Ophthalmol Med. 2019 Oct 13;2019:6139026. doi: 10.1155/2019/6139026. eCollection 2019. PubMed PMID: 31737390; PubMed Central PMCID: PMC6815562.
2: Mehran NA, Sinha S, Razeghinejad R. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost. Eye (Lond). 2019 Nov 6. doi: 10.1038/s41433-019-0671-0. [Epub ahead of print] Review. PubMed PMID: 31695162.
3: Sinha S, Lee D, Kolomeyer NN, Myers JS, Razeghinejad R. Fixed combination netarsudil-latanoprost for the treatment of glaucoma and ocular hypertension. Expert Opin Pharmacother. 2019 Oct 30:1-7. doi: 10.1080/14656566.2019.1685499. [Epub ahead of print] PubMed PMID: 31663782.
4: Radell JE, Serle JB. Netarsudil/latanoprost fixed-dose combination for the treatment of open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2019 Sep;55(9):563-574. doi: 10.1358/dot.2019.55.9.3039670. PubMed PMID: 31584573.
5: Asrani S, Robin AL, Serle JB, Lewis RA, Usner DW, Kopczynski CC, Heah T; MERCURY-1 Study Group. Netarsudil/Latanoprost Fixed-Dose Combination for Elevated Intraocular Pressure: Three-Month Data from a Randomized Phase 3 Trial. Am J Ophthalmol. 2019 Nov;207:248-257. doi: 10.1016/j.ajo.2019.06.016. Epub 2019 Jun 21. PubMed PMID: 31229466.
6: Khouri AS, Serle JB, Bacharach J, Usner DW, Lewis RA, Braswell P, Kopczynski CC, Heah T; Rocket-4 Study Group. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study. Am J Ophthalmol. 2019 Aug;204:97-104. doi: 10.1016/j.ajo.2019.03.002. Epub 2019 Mar 9. PubMed PMID: 30862500.
7: Kahook MY, Serle JB, Mah FS, Kim T, Raizman MB, Heah T, Ramirez-Davis N, Kopczynski CC, Usner DW, Novack GD; ROCKET-2 Study Group. Long-term Safety and Ocular Hypotensive Efficacy Evaluation of Netarsudil Ophthalmic Solution: Rho Kinase Elevated IOP Treatment Trial (ROCKET-2). Am J Ophthalmol. 2019 Apr;200:130-137. doi: 10.1016/j.ajo.2019.01.003. Epub 2019 Jan 15. PubMed PMID: 30653957.
8: Dasso L, Al-Khaled T, Sonty S, Aref AA. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. Clin Ophthalmol. 2018 Oct 4;12:1939-1944. doi: 10.2147/OPTH.S154001. eCollection 2018. Review. PubMed PMID: 30323550; PubMed Central PMCID: PMC6177382.
9: Fernandez MM. Reticular Epithelial Edema in Edematous Corneas Treated with Netarsudil. Ophthalmology. 2018 Nov;125(11):1709. doi: 10.1016/j.ophtha.2018.08.004. PubMed PMID: 30318038.
10: Kopczynski CC, Heah T. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2018 Aug;54(8):467-478. doi: 10.1358/dot.2018.54.8.2849627. Review. PubMed PMID: 30209441.
11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513055/ PubMed PMID: 30000985.
12: Kazemi A, McLaren JW, Kopczynski CC, Heah TG, Novack GD, Sit AJ. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans. J Ocul Pharmacol Ther. 2018 Jun;34(5):380-386. doi: 10.1089/jop.2017.0138. Epub 2018 Feb 22. PubMed PMID: 29469601; PubMed Central PMCID: PMC5995263.
13: Hoy SM. Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs. 2018 Mar;78(3):389-396. doi: 10.1007/s40265-018-0877-7. Review. PubMed PMID: 29453668.
14: Serle JB, Katz LJ, McLaurin E, Heah T, Ramirez-Davis N, Usner DW, Novack GD, Kopczynski CC; ROCKET-1 and ROCKET-2 Study Groups. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). Am J Ophthalmol. 2018 Feb;186:116-127. doi: 10.1016/j.ajo.2017.11.019. Epub 2017 Dec 1. PubMed PMID: 29199013.
15: Lin CW, Sherman B, Moore LA, Laethem CL, Lu DW, Pattabiraman PP, Rao PV, deLong MA, Kopczynski CC. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):40-51. doi: 10.1089/jop.2017.0023. Epub 2017 Jun 13. PubMed PMID: 28609185; PubMed Central PMCID: PMC5963640.
16: Ren R, Li G, Le TD, Kopczynski C, Stamer WD, Gong H. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):6197-6209. doi: 10.1167/iovs.16-20189. PubMed PMID: 27842161; PubMed Central PMCID: PMC5114035.
17: Li G, Mukherjee D, Navarro I, Ashpole NE, Sherwood JM, Chang J, Overby DR, Yuan F, Gonzalez P, Kopczynski CC, Farsiu S, Stamer WD. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes. Eur J Pharmacol. 2016 Sep 15;787:20-31. doi: 10.1016/j.ejphar.2016.04.002. Epub 2016 Apr 13. PubMed PMID: 27085895; PubMed Central PMCID: PMC5014700.
18: Sturdivant JM, Royalty SM, Lin CW, Moore LA, Yingling JD, Laethem CL, Sherman B, Heintzelman GR, Kopczynski CC, deLong MA. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorg Med Chem Lett. 2016 May 15;26(10):2475-2480. doi: 10.1016/j.bmcl.2016.03.104. Epub 2016 Apr 1. PubMed PMID: 27072905.

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